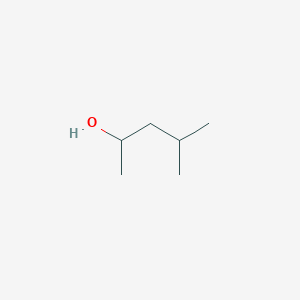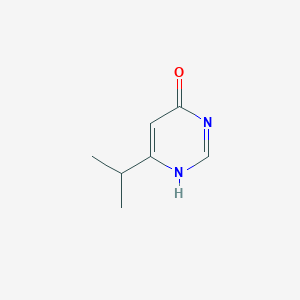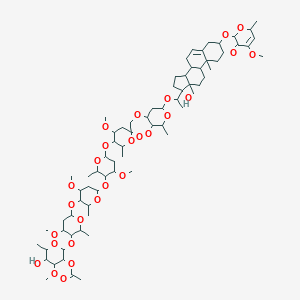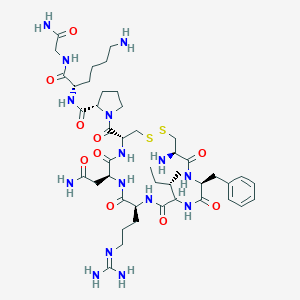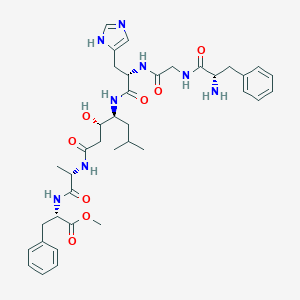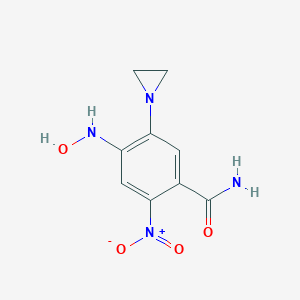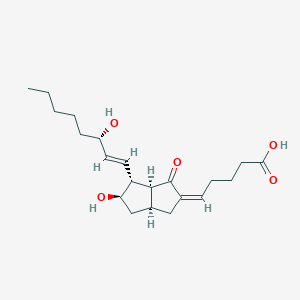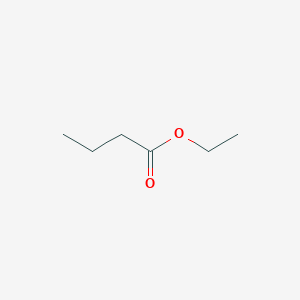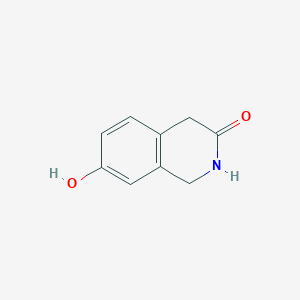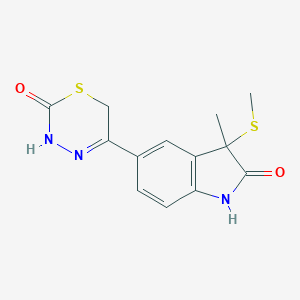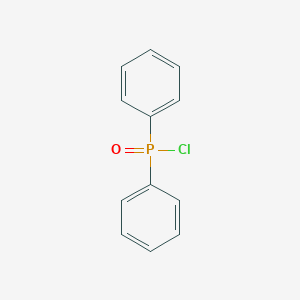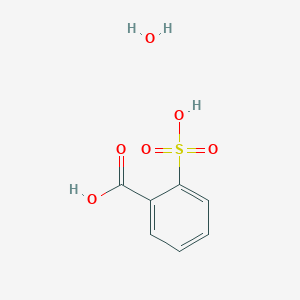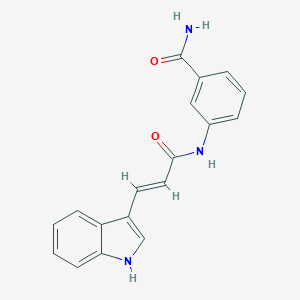
rsc133
概要
科学的研究の応用
RSC133 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study DNA methylation and epigenetic modifications.
Biology: Enhances the reprogramming of human somatic cells into pluripotent stem cells and supports the maintenance of these cells in an undifferentiated state.
Medicine: Potential therapeutic applications in regenerative medicine and cancer research.
Industry: Used in the production of stem cell lines for research and therapeutic purposes
作用機序
RSC133は、DNAにメチル基を付加する役割を担う酵素であるDNAメチルトランスフェラーゼ1を阻害することにより、その効果を発揮します。この阻害は遺伝子発現の変化につながり、体細胞の多能性状態への再プログラムを促進します。 さらに、this compoundはヒストン脱アセチル化酵素活性を阻害し、エピジェネティック効果をさらに高めます。 .
類似化合物の比較
類似化合物
5-アザシチジン: エピジェネティック研究で使用されているもう1つのDNAメチルトランスフェラーゼ阻害剤。
トリコスタチンA: 類似のエピジェネティック効果を持つヒストン脱アセチル化酵素阻害剤。
This compoundの独自性
This compoundは、DNAメチルトランスフェラーゼ1とヒストン脱アセチル化酵素の両方を二重に阻害することによってユニークであり、体細胞を再プログラムし、多能性幹細胞を維持するための強力なツールとなっています。 この二重活性は、通常これらの経路のうちの1つのみを標的とする他の化合物とは一線を画しています。 .
準備方法
合成経路と反応条件
RSC133は、インドール誘導体を含む一連の化学反応によって合成されます。合成経路は通常、ジメチルスルホキシドや無水エタノールなどの試薬の使用を含み、反応条件は高純度と高収率を確保するために慎重に制御されます。 .
工業生産方法
This compoundの工業生産には、ラボでの合成プロセスをスケールアップすることが含まれます。これには、収率と純度を最大化し、コストを最小限に抑えるために反応条件を最適化することが含まれます。 この化合物は通常、結晶性固体として製造され、その後、高速液体クロマトグラフィーなどの技術を用いて精製され、純度は少なくとも95%になります。 .
化学反応の分析
反応の種類
RSC133は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて酸化誘導体を形成します。
還元: 還元反応は、インドールコアの官能基を修飾するために使用できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
生成される主な生成物
これらの反応から生成される主な生成物には、this compoundのさまざまな誘導体が含まれ、それぞれが独自の生物活性を持っています。
科学研究への応用
This compoundは、次のような幅広い科学研究への応用があります。
化学: DNAメチル化とエピジェネティックな修飾を研究するためのツールとして使用されます。
生物学: ヒト体細胞を多能性幹細胞に再プログラムし、これらの細胞を未分化状態に維持することを促進します。
医学: 再生医療やがん研究における潜在的な治療応用。
類似化合物との比較
Similar Compounds
5-Azacytidine: Another DNA methyltransferase inhibitor used in epigenetic research.
Trichostatin A: A histone deacetylase inhibitor with similar epigenetic effects.
Valproic Acid: Known for its histone deacetylase inhibitory activity and use in stem cell research
Uniqueness of RSC133
This compound is unique due to its dual inhibition of DNA methyltransferase 1 and histone deacetylase, making it a potent tool for reprogramming somatic cells and maintaining pluripotent stem cells. This dual activity sets it apart from other compounds that typically target only one of these pathways .
特性
IUPAC Name |
3-[[(E)-3-(1H-indol-3-yl)prop-2-enoyl]amino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c19-18(23)12-4-3-5-14(10-12)21-17(22)9-8-13-11-20-16-7-2-1-6-15(13)16/h1-11,20H,(H2,19,23)(H,21,22)/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUDSQGICKAEGE-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=CC(=O)NC3=CC=CC(=C3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=C/C(=O)NC3=CC=CC(=C3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1418131-46-0 | |
| Record name | 1418131-46-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does RSC133 influence the reprogramming of somatic cells into a pluripotent state?
A1: this compound exhibits a dual mechanism of action that contributes to its ability to enhance the reprogramming of somatic cells into induced pluripotent stem cells (iPSCs). [] Firstly, it acts as an inhibitor of histone deacetylases (HDACs), enzymes responsible for removing acetyl groups from histones. This inhibition leads to increased histone acetylation, promoting a more open chromatin structure and facilitating gene expression changes necessary for pluripotency. [] Secondly, this compound inhibits DNA methyltransferases (DNMTs), enzymes involved in DNA methylation. By inhibiting DNMTs, this compound likely prevents the hypermethylation of genes associated with pluripotency, further contributing to the successful reprogramming process. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


